3,5-diamino-1H-pyrazole-4-carbonitrile

Catalog No.
S733717
CAS No.
6844-58-2
M.F
C4H5N5
M. Wt
123.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-diamino-1H-pyrazole-4-carbonitrile

CAS Number

6844-58-2

Product Name

3,5-diamino-1H-pyrazole-4-carbonitrile

IUPAC Name

3,5-diamino-1H-pyrazole-4-carbonitrile

Molecular Formula

C4H5N5

Molecular Weight

123.12 g/mol

InChI

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9)

InChI Key

UKASYLSHAZSEEV-UHFFFAOYSA-N

SMILES

C(#N)C1=C(NN=C1N)N

Canonical SMILES

C(#N)C1=C(NN=C1N)N

Radical-Mediated C–N Bond Activation

Synthesis of Nitrogen-Rich Energetic Material

Anti-Biofilm Agents

Synthesis of Pyrazole-4-Carbonitrile Derivatives

Designing and Building of Ring-Fused Pyrazoles

Synthesis of Insensitive Energetic Materials

Synthesis of Functionalized Pyrazole Derivatives

3,5-Diamino-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by the presence of two amino groups at the 3 and 5 positions and a cyano group at the 4 position of the pyrazole ring. The molecular formula for this compound is C₅H₈N₄, and it has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. The unique structure of this compound allows it to participate in various

, including:

  • Cycloaddition Reactions: This compound can react with various electrophiles to form substituted pyrazole derivatives. For instance, cycloaddition with 3,4-dimethoxy benzonitrile produces imidazo[1,2-b]pyrazole derivatives .
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds or isocyanides to yield various derivatives useful in medicinal chemistry .
  • Aza-Wittig Reactions: The compound can also be involved in aza-Wittig reactions, leading to the formation of new pyrazole derivatives through the reaction with phosphonium ylides .

The biological activity of 3,5-diamino-1H-pyrazole-4-carbonitrile is notable, particularly for its potential therapeutic effects. Research indicates that this compound exhibits:

  • Anticancer Properties: Studies have shown that derivatives of 3,5-diamino-1H-pyrazole-4-carbonitrile can inhibit tubulin polymerization, which is crucial for cancer cell division. This property suggests its potential as an anticancer agent .
  • Antimicrobial Activity: The compound has been tested against various bacterial strains, including antibiotic-resistant Pseudomonas aeruginosa, demonstrating significant antimicrobial effects .
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, indicating their potential use in treating inflammatory diseases .

Several synthesis methods for 3,5-diamino-1H-pyrazole-4-carbonitrile have been reported:

  • Condensation of Malononitrile with Hydrazine: This classic method involves the reaction of malononitrile with hydrazine hydrate to produce 3,5-diaminopyrazole intermediates, which can then be further modified to obtain the target compound .
  • Flow Chemistry Techniques: Recent advancements have introduced flow chemistry methods that improve the safety and efficiency of synthesizing this compound on a larger scale. This involves a diazotization step followed by reaction with malononitrile and subsequent hydrazine treatment .
  • One-Pot Synthesis: A one-pot synthesis approach has been developed that allows for the simultaneous formation of multiple intermediates leading to 3,5-diamino-1H-pyrazole-4-carbonitrile, streamlining the synthesis process .

3,5-Diamino-1H-pyrazole-4-carbonitrile finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Synthesis: It acts as an important intermediate in synthesizing more complex heterocycles and pharmaceutical agents.
  • Research Tool: Its unique properties make it a valuable tool in biochemical research for studying enzyme interactions and cellular processes.

Interaction studies involving 3,5-diamino-1H-pyrazole-4-carbonitrile have focused on its binding affinity with various biological targets:

  • Docking Studies: Computational docking studies have revealed how this compound interacts with tubulin at the colchicine binding site, providing insights into its mechanism of action as an anticancer agent .
  • In Vitro Assays: Experimental assays have confirmed its effectiveness against specific cancer cell lines and bacterial strains, supporting its potential therapeutic applications .

Several compounds share structural similarities with 3,5-diamino-1H-pyrazole-4-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Amino-1H-pyrazoleOne amino group at position 3Less potent than 3,5-diamino derivatives
5-Amino-1H-pyrazoleAmino group at position 5Exhibits different biological activities
4-Amino-1H-pyrazoleAmino group at position 4Limited application compared to 3,5-diamino
3-Amino-5-cyanomethylpyrazoleCyanomethyl group at position 5Increased reactivity towards electrophiles
Pyrazolo[3,4-d]pyrimidinePyrimidine fused with pyrazoleBroader spectrum of biological activity

The uniqueness of 3,5-diamino-1H-pyrazole-4-carbonitrile lies in its dual amino functionality combined with the cyano group, which enhances its reactivity and biological profile compared to other pyrazole derivatives. This structural arrangement contributes significantly to its potential as a versatile building block in drug design and development.

XLogP3

-0.2

Wikipedia

3,5-Diamino-1H-pyrazole-4-carbonitrile

Dates

Modify: 2023-08-15

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